molecular formula C9H12O2 B8386410 2,6-Bisformyl bicyclo[2.2.1]heptane

2,6-Bisformyl bicyclo[2.2.1]heptane

Cat. No.: B8386410
M. Wt: 152.19 g/mol
InChI Key: YXUIJNOOEMAVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bisformyl bicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2,6-dicarbaldehyde

InChI

InChI=1S/C9H12O2/c10-4-7-1-6-2-8(5-11)9(7)3-6/h4-9H,1-3H2

InChI Key

YXUIJNOOEMAVQV-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C(C2)C1C=O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Next, the inside of the autoclave was sufficiently substituted by nitrogen, and then sufficiently substituted by a gas mixture having a volume ratio of carbon monoxide to hydrogen of 50/50. The same gas was injected until a pressure in the autoclave reached 0.6 MPaG, and the adjustment liquid was heated to 100° C. under stirring, thereby initiating a hydroformylation reaction. Since the pressure in the autoclave decreased with proceeds of the reaction, the gas mixture was continuously supplied so that the pressure was maintained at 0.6 MPaG, the temperature was adjusted so as to be maintained at 100° C., and the hydroformylation reaction was carried out for 6 hours. After the completion of the reaction, the gas mixture in the system was purged using nitrogen, and 280.1 g of a reaction liquid including 2,5-bisformyl bicyclo[2.2.1]heptane and 2,6-bisformyl bicyclo[2.2.1]heptane was obtained. An analysis showed that the reaction liquid contained 266.1 g (1.76 mol) of the compounds.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2,5-bisformyl bicyclo[2.2.1]heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.